2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a substituted indene-1,3-dione derivative characterized by a methylidene bridge linking the 4-chlorophenyl group to the indene-1,3-dione core. This compound is synthesized via Claisen-Schmidt condensation, as demonstrated in analogous reactions involving 4-chlorobenzaldehyde and indene-1,3-dione precursors . The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring enhances the compound’s electrophilicity, influencing its reactivity in subsequent chemical transformations. Indene-1,3-dione derivatives are widely studied for their applications in materials science and medicinal chemistry due to their conjugated π-system and ability to form stable crystalline structures .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNBOGJIUODEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327171 | |
| Record name | NSC636621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15875-54-4 | |
| Record name | NSC636621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,3-dihydro-1H-indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Chlorine Substituent Position
- 3-Chlorophenyl Analog (2-(3-Chlorobenzylidene)-2,3-dihydro-1H-indene-1,3-dione): The meta-chloro isomer (CAS 15875-55-5) exhibits distinct electronic and steric properties compared to the para-chloro derivative. Crystallographic data for similar compounds indicate that meta substituents disrupt planar molecular conformations, affecting packing efficiency .
- 2-Nitrophenyl Derivative (2-[(2-Nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione) :
The nitro group at the ortho position introduces steric hindrance and strong electron-withdrawing effects, reducing solubility in polar solvents. This compound (CAS 15875-61-3, MW 279.25) is less reactive in nucleophilic additions compared to the para-chloro derivative due to steric and electronic factors .
Substituent Type
- 4-Methoxyphenyl Derivative (2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione) :
The electron-donating methoxy group increases electron density in the aromatic ring, enhancing solubility in organic solvents. This derivative (CAS 337921-52-5, MW 436.47) exhibits redshifted UV-Vis absorption compared to the chloro-substituted analog, making it suitable for optoelectronic applications . - 5-Bromo-2-hydroxybenzylidene Analog (2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione): The bromine atom and hydroxyl group introduce intermolecular hydrogen bonding (O–H···O) and π–π stacking, as observed in its crystal structure (monoclinic, space group P21/c). These interactions enhance thermal stability (Tm > 200°C) compared to non-hydroxylated derivatives .
Physicochemical and Structural Properties
Table 1: Key Properties of Selected Indene-1,3-dione Derivatives
Biological Activity
2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a derivative of indene-1,3-dione, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural modifications that enhance its reactivity and biological interactions. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H13ClO2. The compound features a bicyclic structure with a chlorophenyl group attached via a methylene bridge. The synthesis typically involves condensation reactions between indene-1,3-dione and aromatic aldehydes, yielding moderate to high product yields depending on the specific reagents and conditions used .
Synthesis Method
| Step | Description |
|---|---|
| 1 | React indene-1,3-dione with 4-chlorobenzaldehyde in the presence of a suitable catalyst. |
| 2 | Purify the resulting compound through recrystallization or chromatography. |
| 3 | Characterize the product using spectroscopic methods (NMR, IR). |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .
- Antitumor Activity : Preliminary research suggests that derivatives of indene-1,3-dione can inhibit tumor cell proliferation. The chlorophenyl substitution may enhance the compound's efficacy against cancer cells by inducing apoptosis or cell cycle arrest .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It appears to modulate inflammatory pathways, potentially reducing cytokine production .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Study : A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of indene-1,3-dione for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
- Antitumor Activity : A research article highlighted the cytotoxic effects of indene derivatives on human cancer cell lines. The study reported that this compound demonstrated significant inhibition of cell growth in breast cancer cells through apoptosis induction mechanisms .
- Inflammation Modulation : In vivo studies assessed the anti-inflammatory effects of this compound in animal models of inflammation. Results showed a marked reduction in edema and inflammatory markers when treated with the compound compared to controls .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism and cancer cell growth.
- Receptor Interaction : It is hypothesized that the chlorophenyl group enhances binding affinity to specific receptors involved in inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
